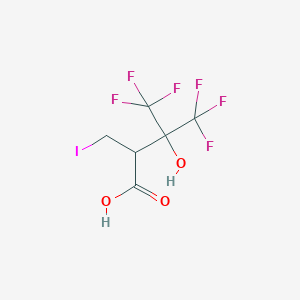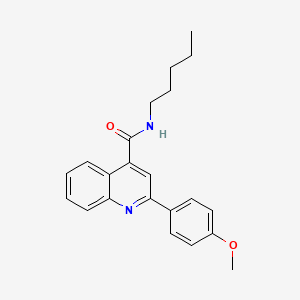![molecular formula C22H16F8N2O2 B11117147 N-(1-Naphthyl)-N'-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea](/img/structure/B11117147.png)
N-(1-Naphthyl)-N'-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea is a complex organic compound known for its unique structural properties It features a naphthyl group, a phenyl group substituted with an octafluoropentyl ether, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea typically involves multiple steps:
Formation of the Naphthylamine Intermediate: This step involves the reaction of 1-naphthylamine with appropriate reagents to introduce the amine group.
Synthesis of the Octafluoropentyl Ether: This involves the reaction of phenol with 2,2,3,3,4,4,5,5-octafluoropentanol under suitable conditions to form the ether linkage.
Coupling Reaction: The final step involves the coupling of the naphthylamine intermediate with the octafluoropentyl ether-substituted phenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated segment which imparts unique properties like hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea involves its interaction with specific molecular targets. The naphthyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds. The fluorinated segment can interact with hydrophobic regions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-naphthylamine: Similar in structure but lacks the fluorinated segment.
N-(1-Naphthyl)ethylenediamine: Contains a naphthyl group but differs in the amine linkage and lacks the phenyl and fluorinated segments.
Uniqueness
N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea is unique due to its combination of a naphthyl group, a fluorinated ether segment, and a urea linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C22H16F8N2O2 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[4-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]urea |
InChI |
InChI=1S/C22H16F8N2O2/c23-18(24)21(27,28)22(29,30)20(25,26)12-34-15-10-8-14(9-11-15)31-19(33)32-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18H,12H2,(H2,31,32,33) |
InChI Key |
LATJTJBJUIXUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117068.png)

![3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11117080.png)
![(3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11117094.png)
![2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B11117096.png)
![N,N'-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B11117099.png)

![(4-Methylpiperidin-1-yl){2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}methanone](/img/structure/B11117114.png)
![4-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117115.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11117123.png)
![Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]-](/img/structure/B11117130.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide](/img/structure/B11117138.png)
![Methyl 4-(4-chlorophenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11117149.png)
![(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid](/img/structure/B11117172.png)
